molecular formula C13H17NO6S B8397073 N-acetyl-beta-(4-methoxyphenylsulfonyl)-D,L-alanine methyl ester

N-acetyl-beta-(4-methoxyphenylsulfonyl)-D,L-alanine methyl ester

Cat. No.: B8397073
M. Wt: 315.34 g/mol
InChI Key: RBKBKPBIJNSWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-beta-(4-methoxyphenylsulfonyl)-D,L-alanine methyl ester is a useful research compound. Its molecular formula is C13H17NO6S and its molecular weight is 315.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17NO6S

Molecular Weight

315.34 g/mol

IUPAC Name

methyl 2-acetamido-3-(4-methoxyphenyl)sulfonylpropanoate

InChI

InChI=1S/C13H17NO6S/c1-9(15)14-12(13(16)20-3)8-21(17,18)11-6-4-10(19-2)5-7-11/h4-7,12H,8H2,1-3H3,(H,14,15)

InChI Key

RBKBKPBIJNSWKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Part A: To a stirred degassed (N2) solution of (20 g, 139 mmol) of N-acetyl-dehydroalanine methyl ester in 400 mL of methanol was added (19.5 g, 139 mmol) of 4-methoxythiophenol followed by 14.0 g, 140 mmol) of triethylamine and the resulting solution stirred for 2 hours. The resulting N-acetyl-β-(4-methoxythio-phenyl)-D,L-alanine methyl ester was oxidized in situ by the addition of 800 mL of methanol, 160 mL of water followed by (250 g, 417 mmol) of OXONE®. The suspension was stirred for 3 hours and then filtered through a fritted glass buchner funnel. The filtrate was concentrated by rotary evaporation and the concentrated material was partitioned between ethyl acetate and sodium bicarbonate. The organic layer was washed with brine, dried over magnesium sulfate, filtered and concentrated to a white solid which was triturated with cold ethyl acetate and filtered to yield 28.5 g of N-acetyl-β-(4-methoxyphenylsulfonyl)-D,L-alanine methyl ester.
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20 g
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400 mL
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19.5 g
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N-acetyl-β-(4-methoxythio-phenyl)-D,L-alanine methyl ester
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800 mL
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160 mL
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250 g
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